molecular formula C8H9N3O4 B1458671 Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate CAS No. 1803593-34-1

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate

Cat. No. B1458671
M. Wt: 211.17 g/mol
InChI Key: NAWYTNCUYRWLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. MNPC is a pyridine derivative that has a nitro group and a methylamino group attached to it. This compound is known for its unique chemical properties, which make it an interesting subject for research.

Scientific Research Applications

Electronic Properties and Solvent Effects

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate has been studied for its electronic properties and solvent effects. Lorenc (2005) measured electronic absorption spectra of nitro derivatives of 2-(N-methylamino)-picolines in various solvents and solid states, discussing the influence of solvent and substitution on polar and non-polar properties. These findings were supported by ab initio TD DFT quantum calculations, comparing experimental values to theoretical predictions, highlighting the impact of molecular structure on electronic properties (Lorenc, 2005).

Luminescence and Excited States

The luminescence spectra and excited electronic states of similar compounds were studied by Lorenc et al. (2004), where the energy sequence of singlet and triplet states was calculated and compared to experimental values. This research provides insights into the excited-state behavior of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate derivatives, aiding in the understanding of their photophysical properties (Lorenc, Lorenc, Hanuza, & Chojnacki, 2004).

Anticoccidial Activity

Research into anticoccidial agents by Morisawa et al. (1978) and Morisawa, Kataoka, & Kitano (1977) indicates that certain methyl-2 and 3-nitropyridinecarboxamides, including structures similar to methyl 2-(methylamino)-3-nitropyridine-4-carboxylate, exhibit potent anticoccidial activity. These studies highlight the significance of hydrogen atom presence adjacent to the NO2 function for anticoccidial efficacy, underscoring the potential of nitropyridine derivatives in veterinary medicine (Morisawa et al., 1978), (Morisawa, Kataoka, & Kitano, 1977).

Chemical Transformations and Synthesis

Nishiwaki et al. (2006) described the synthesis of N-modified 4-aminopyridine-3-carboxylates via ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one, demonstrating the versatility of nitropyridine derivatives in synthesizing functionalized 4-aminopyridines. This research showcases the potential of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate derivatives in organic synthesis, enabling the creation of diverse chemical entities (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

properties

IUPAC Name

methyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)5(3-4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYTNCUYRWLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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